REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[CH2:6]([NH:13][S:14]([C:17]1[CH:22]=[CH:21][C:20]([C:23]2[CH:28]=[CH:27][C:26]([N+:29]([O-])=O)=[CH:25][CH:24]=2)=[CH:19][CH:18]=1)(=[O:16])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CN(C=O)C>[NH2:29][C:26]1[CH:27]=[CH:28][C:23]([C:20]2[CH:19]=[CH:18][C:17]([S:14]([NH:13][CH2:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)(=[O:16])=[O:15])=[CH:22][CH:21]=2)=[CH:24][CH:25]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
416.5 mg
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
N-benzyl-4′-nitrobiphenyl-4-sulfonamide
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is purified by preparative HPLC
|
Type
|
CONCENTRATION
|
Details
|
The product fractions are concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)NCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |